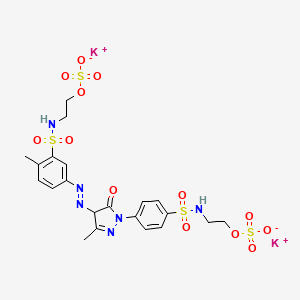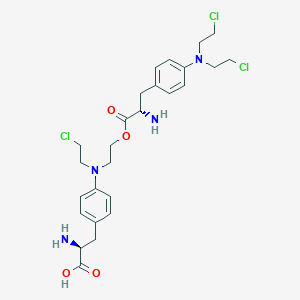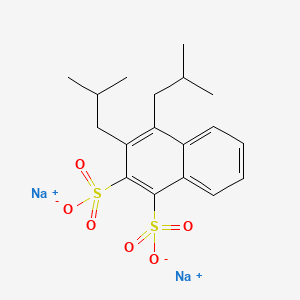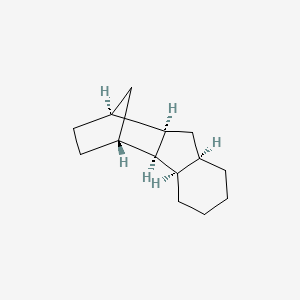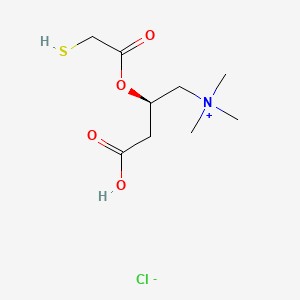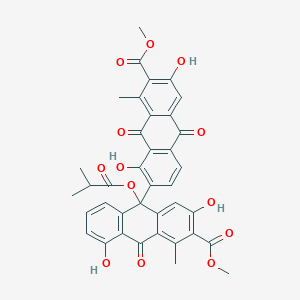
scutianthraquinone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scutianthraquinone B is a member of the class of hydroxyanthraquinones isolated from the bark of Scutia myrtina. This compound has been shown to exhibit significant antiproliferative and antimalarial activities .
Preparation Methods
Chemical Reactions Analysis
Scutianthraquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scutianthraquinone B has been extensively studied for its antiproliferative and antimalarial activities. It has shown weak antiproliferative activities against the A2780 human ovarian cancer cell line and moderate antiplasmodial activities against chloroquine-resistant Plasmodium falciparum strains . These properties make it a promising candidate for further research in the fields of cancer treatment and malaria prevention.
Mechanism of Action
The exact mechanism of action of scutianthraquinone B is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and malaria parasite survival . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Scutianthraquinone B is similar to other anthraquinones, such as scutianthraquinones A and C, which are also isolated from the bark of Scutia myrtina . These compounds share similar structural features and biological activities, but this compound is unique in its specific antiproliferative and antimalarial properties .
Properties
CAS No. |
1160579-08-7 |
|---|---|
Molecular Formula |
C38H30O13 |
Molecular Weight |
694.6 g/mol |
IUPAC Name |
methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylpropanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C38H30O13/c1-14(2)35(46)51-38(19-8-7-9-22(39)30(19)34(45)26-16(4)28(37(48)50-6)24(41)13-21(26)38)20-11-10-17-29(32(20)43)33(44)25-15(3)27(36(47)49-5)23(40)12-18(25)31(17)42/h7-14,39-41,43H,1-6H3 |
InChI Key |
OWDCXJMCKGCGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)OC)O)C(=O)C3=C(C2=O)C(=C(C=C3)C4(C5=C(C(=CC=C5)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)OC)C)OC(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



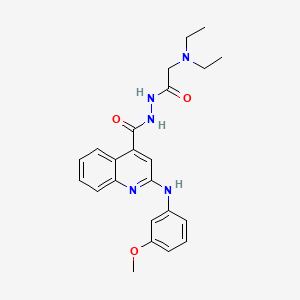
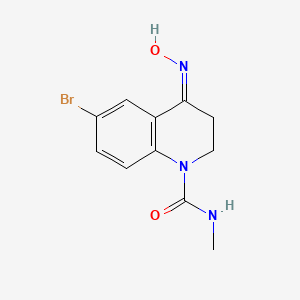
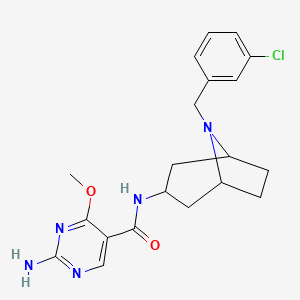
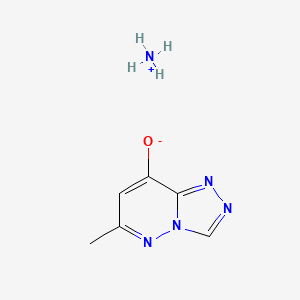
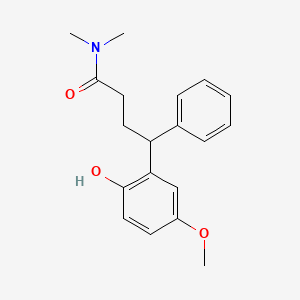
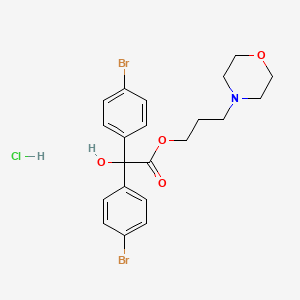
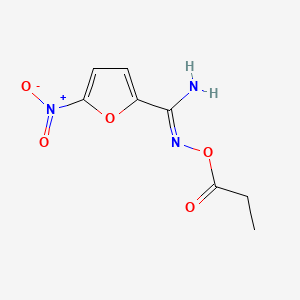
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
